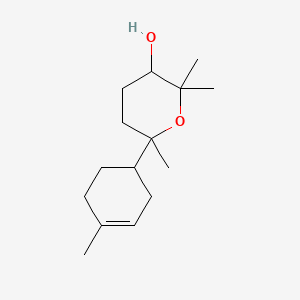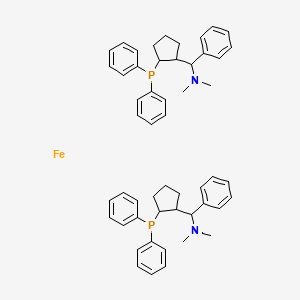
(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron is an organometallic compound that features an iron center coordinated to a phosphine ligand and an amine ligand. Organometallic compounds like this one are often used in catalysis and have applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron typically involves the coordination of the iron center with the phosphine and amine ligands. This can be achieved through a series of steps:
Ligand Synthesis: The phosphine ligand (2-diphenylphosphanylcyclopentyl) and the amine ligand (N,N-dimethyl-1-phenylmethanamine) are synthesized separately.
Coordination to Iron: The ligands are then coordinated to an iron precursor, such as iron(II) chloride, under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron can undergo various types of reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The iron center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iron(III) complexes, while reduction may yield iron(0) complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron can be used as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Biology and Medicine
In biology and medicine, organometallic compounds like this one are explored for their potential as therapeutic agents, particularly in cancer treatment due to their ability to interact with biological molecules.
Industry
In industry, these compounds are used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron involves the coordination of the iron center with the ligands, which can facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalysis or interaction with biological targets in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;palladium
- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;nickel
Uniqueness
The uniqueness of (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron lies in its specific coordination environment and the properties imparted by the iron center. Compared to similar compounds with palladium or nickel, the iron compound may exhibit different reactivity and selectivity in catalytic processes.
Propriétés
Formule moléculaire |
C52H60FeN2P2 |
|---|---|
Poids moléculaire |
830.8 g/mol |
Nom IUPAC |
1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C26H30NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-11,13-18,24-26H,12,19-20H2,1-2H3; |
Clé InChI |
XFBHAASESPONRW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


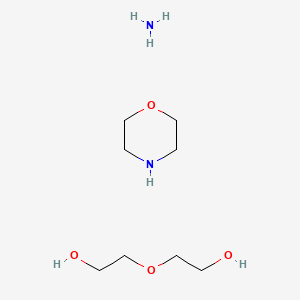
![2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13394149.png)
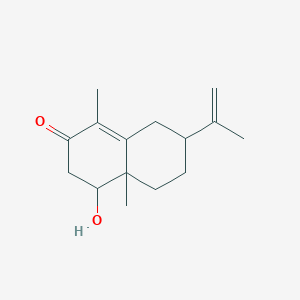
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride](/img/structure/B13394165.png)
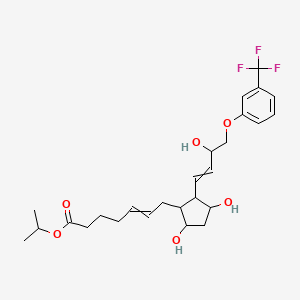
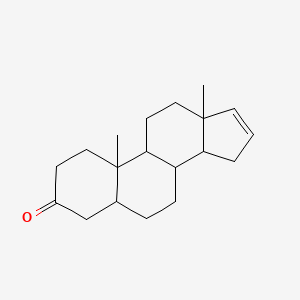
![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)
![1-Methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B13394187.png)

![7-[3-Hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13394190.png)
![4,4,5,5-Tetramethyl-2-(5-(pyren-1-yl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B13394195.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]-](/img/structure/B13394209.png)
